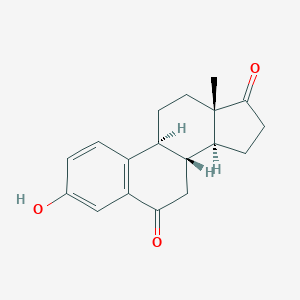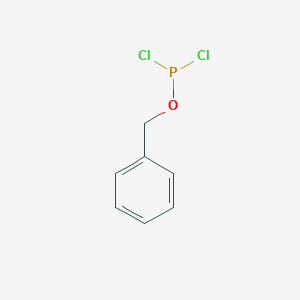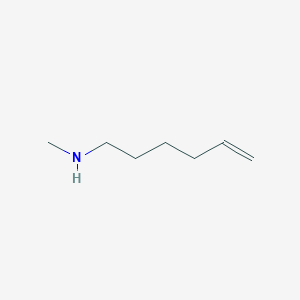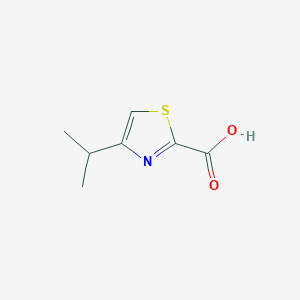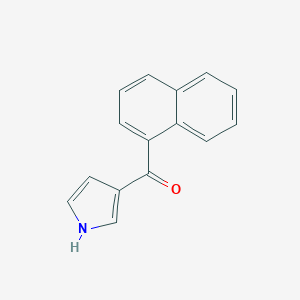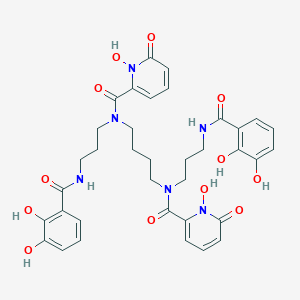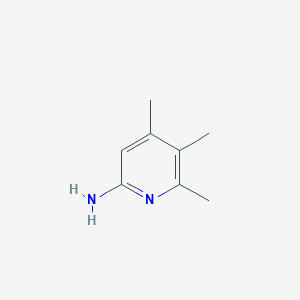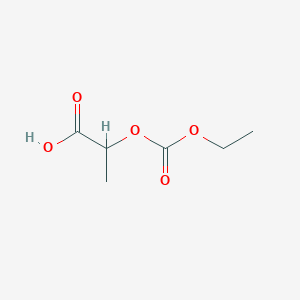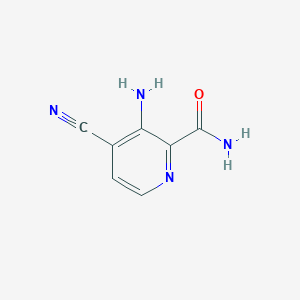
3-Amino-4-cyanopyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-cyanopyridine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACPC and is a derivative of pyridine. ACPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism Of Action
The exact mechanism of action of ACPC is not fully understood, but it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in many important physiological processes, including learning and memory.
Biochemical And Physiological Effects
ACPC has been found to have a wide range of biochemical and physiological effects. These include increasing the release of acetylcholine, dopamine, and norepinephrine, as well as increasing blood flow to the brain. ACPC has also been found to have antioxidant properties and may help to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ACPC in lab experiments is its high purity, which ensures accurate and reproducible results. However, ACPC can be expensive and may not be readily available in some regions. Additionally, the exact mechanism of action of ACPC is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are many potential future directions for research on ACPC. One area of interest is the development of new drugs based on the structure of ACPC. Additionally, further studies are needed to fully understand the mechanism of action of ACPC and its potential applications in the treatment of neurological disorders. Finally, ACPC may have potential applications in other areas of research, such as cancer and cardiovascular disease.
Scientific Research Applications
ACPC has been used in a wide range of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. This compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
155879-89-3 |
|---|---|
Product Name |
3-Amino-4-cyanopyridine-2-carboxamide |
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-amino-4-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-3-4-1-2-11-6(5(4)9)7(10)12/h1-2H,9H2,(H2,10,12) |
InChI Key |
BTXHUQIYIXFEEQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=C1C#N)N)C(=O)N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)N)C(=O)N |
synonyms |
2-Pyridinecarboxamide,3-amino-4-cyano-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

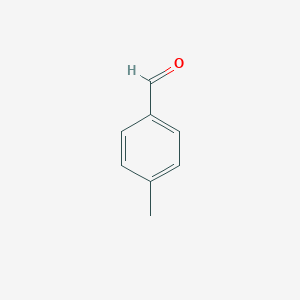
![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
